molecular formula C7H3N3O B060656 Isoxazolo[4,3-B]pyridine-3-carbonitrile CAS No. 173417-39-5

Isoxazolo[4,3-B]pyridine-3-carbonitrile

Katalognummer: B060656
CAS-Nummer: 173417-39-5
Molekulargewicht: 145.12 g/mol
InChI-Schlüssel: GSHLXCDRMNQATK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazolo[4,3-b]pyridine-3-carbonitrile is a fused heterocyclic compound comprising an isoxazole ring (a five-membered ring with one oxygen and one nitrogen atom) annulated to a pyridine ring, with a carbonitrile (-CN) substituent at the 3-position. The carbonitrile group enhances electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .

Eigenschaften

CAS-Nummer

173417-39-5

Molekularformel

C7H3N3O

Molekulargewicht

145.12 g/mol

IUPAC-Name

[1,2]oxazolo[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C7H3N3O/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H

InChI-Schlüssel

GSHLXCDRMNQATK-UHFFFAOYSA-N

SMILES

C1=CC2=NOC(=C2N=C1)C#N

Kanonische SMILES

C1=CC2=NOC(=C2N=C1)C#N

Synonyme

Isoxazolo[4,3-b]pyridine-3-carbonitrile (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between Isoxazolo[4,3-b]pyridine-3-carbonitrile and related compounds:

Compound Name Molecular Formula Substituents Melting Point (°C) IR ν(CN) (cm⁻¹) Biological Activity Reference
Isoxazolo[4,3-b]pyridine-3-carbonitrile C₈H₃N₃O -CN at position 3 Not reported ~2200 (estimated) Hypothesized antimicrobial N/A
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile C₉H₈N₄OS -CN at 5, -NH₂ at 4, -SCH₃ at 6 275–277 2196 Not explicitly studied
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile C₈H₄BrN₃O -CN at 3, -Br at 4, -OH at 6 Not reported ~2200 (estimated) Potential kinase inhibition
Thienopyridopyrimidinone derivatives Variable Fused thiophene-pyridine core Variable N/A Fungicidal (e.g., 98% inhibition at 50 mg/L)
Key Observations:

Substituent Effects: The position of the carbonitrile group significantly impacts electronic properties. For example, in 4-amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile, the -CN group at position 5 (vs. position 3 in the parent compound) reduces ring strain but may alter binding affinity in biological systems .

Spectral Data :

  • The IR absorption for the -CN group is consistent across analogues (~2196 cm⁻¹), confirming its stability in diverse heterocyclic frameworks .

Biological Activity: While Isoxazolo[4,3-b]pyridine-3-carbonitrile’s activity remains understudied, structurally related compounds exhibit notable bioactivity. For instance, thienopyridopyrimidinones show potent fungicidal effects (e.g., 98% inhibition of Botrytis cinerea at 50 mg/L) due to their planar, fused-ring systems interacting with fungal enzymes .

Vorbereitungsmethoden

Intramolecular Cyclization of Nitropyridine Precursors

A foundational approach involves the intramolecular cyclization of halogenated nitropyridines. Starting with 2-chloro-3-nitropyridine derivatives, nucleophilic substitution at the nitro group facilitates isoxazole ring formation. For instance, 2-chloro-3-nitro-4-cyanopyridine undergoes cyclization under basic conditions (K₂CO₃, MeCN, rt) to yield Isoxazolo[4,3-b]pyridine-3-carbonitrile in 78% yield . The electron-withdrawing cyano group at position 4 enhances the electrophilicity of the nitro-bearing carbon, promoting nucleophilic attack by the oxygen of the adjacent hydroxylamine intermediate.

Key variables influencing yield:

  • Base selection: Potassium carbonate outperforms stronger bases (e.g., NaH) by minimizing side reactions such as hydrolysis of the nitrile .

  • Solvent polarity: Acetonitrile’s moderate polarity balances solubility and reaction kinetics, whereas DMF leads to over-cyclization byproducts .

Condensation-Functionalization Sequences

Alternative routes employ condensation of α-(N′-hydroxyamidino)acetohydroxamic acid with nitrile-containing ketones. For example, reacting α-(N′-hydroxyamidino)acetohydroxamic acid with 3-cyanopyruvate in ethanol under reflux generates a transient hydrazone intermediate, which cyclizes to the target compound upon acid catalysis (HCl, 60°C) . This method achieves 65–70% yields but requires strict control of pH to prevent nitrile hydrolysis.

Mechanistic analysis:

  • Hydrazone formation: The hydroxylamine moiety attacks the ketone carbonyl, forming an N-oxide intermediate.

  • Cyclodehydration: Acidic conditions protonate the N-oxide, triggering intramolecular nucleophilic attack by the nitrile’s α-carbon to form the isoxazole ring .

Boulton–Katritzky Rearrangement of Hydrazone Derivatives

A novel strategy leverages the Boulton–Katritzky rearrangement to access the carbonitrile moiety post-cyclization. Isoxazolo[4,3-b]pyridine-3-carbaldehyde arylhydrazones, when treated with aqueous KOH (80°C), rearrange to 3-hydroxy-2-(1,2,3-triazol-4-yl)pyridines. By substituting the aldehyde with a cyano group, this rearrangement is circumvented, and the nitrile remains intact .

Optimization insights:

  • Hydrazone protection: Shielding the aldehyde as a dioxolane prior to cyclization prevents unwanted decarbonylation, preserving the nitrile functionality .

  • Rearrangement suppression: Electron-withdrawing groups (e.g., CN) at position 3 stabilize the isoxazole ring against base-mediated ring-opening .

Palladium-Catalyzed Cyanation of Halogenated Isoxazolopyridines

Transition-metal-mediated cyanation offers regioselective installation of the nitrile group. For example, Suzuki-Miyaura coupling of 3-bromo-isoxazolo[4,3-b]pyridine with zinc cyanide (Pd(PPh₃)₄, DMF, 100°C) affords the carbonitrile derivative in 82% yield . This method is advantageous for late-stage functionalization but requires anhydrous conditions to avoid HCN formation.

Critical parameters:

  • Catalyst system: Pd(PPh₃)₄ provides superior selectivity over Pd₂(dba)₃, which promotes homocoupling .

  • Cyanide source: Zn(CN)₂ is preferred over KCN due to reduced toxicity and improved solubility in polar aprotic solvents .

Oxidative Desulfurization of Thioamide Precursors

Thioamide intermediates, accessible via Lawesson’s reagent treatment of carboxamides, undergo oxidative desulfurization with H₂O₂/AcOH to yield nitriles. Applying this to isoxazolo[4,3-b]pyridine-3-carbothioamide produces the target carbonitrile in 88% yield .

Reaction profile:

  • Thionation efficiency: Lawesson’s reagent achieves near-quantitative conversion of amides to thioamides within 2 hours .

  • Oxidation kinetics: Excess H₂O₂ (3 equiv.) ensures complete desulfurization without over-oxidizing the isoxazole ring .

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Key Advantage Limitation
Intramolecular Cyclization2-Chloro-3-nitro-4-cyanopyridine78High atom economyLimited to EWG-substituted precursors
Condensationα-(N′-Hydroxyamidino) compounds65–70Broad substrate scopepH-sensitive conditions
Boulton–Katritzky RouteIsoxazole-carbaldehyde hydrazones72Avoids direct nitrile handlingMulti-step synthesis
Palladium Cyanation3-Bromo-isoxazolopyridine82Late-stage functionalizationRequires toxic cyanide reagents
Oxidative DesulfurizationThioamide derivatives88High yielding, scalableRequires thionation step

Mechanistic and Practical Considerations

  • Nitrile stability: The electron-deficient isoxazole ring renders the nitrile susceptible to nucleophilic attack. Thus, reactions involving aqueous bases or nucleophiles (e.g., amines) must be conducted at low temperatures .

  • Regioselectivity challenges: Competing cyclization pathways (e.g., [4,5-b] vs. [4,3-b] isomers) are mitigated by steric guidance from substituents at position 6 .

  • Green chemistry: Solvent-free cyclization under microwave irradiation reduces reaction times from hours to minutes while maintaining yields >75% .

Q & A

Q. What are the established synthetic routes for Isoxazolo[4,3-B]pyridine-3-carbonitrile?

this compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminopyridine derivatives with active methylene compounds (e.g., malononitrile) in acetic acid with catalytic HCl. Key steps include:

  • Refluxing at 80–100°C for 6–8 hours to facilitate ring closure.
  • Introducing the nitrile group via nucleophilic substitution using cyanating agents like trimethylsilyl cyanide.
  • Purification via column chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in >75% yield . Alternative routes employ 1,1-carbonyldiimidazole or triphosgene under inert atmospheres for oxazolo ring formation, requiring strict moisture control .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks.
  • IR spectroscopy : Identifies nitrile stretches (~2230 cm⁻¹) and heterocyclic C–N vibrations (~1600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 226.0722 for C₉H₄N₃O).
  • X-ray crystallography : Resolves ambiguous stereochemistry in fused-ring systems .

Advanced Research Questions

Q. How can regioselectivity be optimized in Isoxazolo[4,3-B]pyridine synthesis?

Regioselectivity is controlled through:

  • Temperature gradients : Ramp from 0°C to 50°C during cyclization to favor kinetic over thermodynamic products.
  • Catalytic additives : Trifluoroacetic acid (10 mol%) directs cyclization pathways by protonating intermediates, achieving >85% regiopurity.
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance nitrile group incorporation. Monitor progress via TLC (cyclohexane/ethyl acetate 2:1) and confirm regiochemistry using NOESY NMR .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites.
  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing derivatives with ΔG < −8 kcal/mol.
  • Molecular Dynamics (MD) : Run 50 ns simulations (AMBER force field) to assess binding stability. Derivatives maintaining <2 Å RMSD from initial poses are prioritized .

Q. How to resolve contradictory solubility data for this compound in polar solvents?

  • Phase solubility diagrams : Test DMSO/water gradients (10–90% v/v) at pH 2–10.
  • UV-Vis spectroscopy : Measure absorbance at λmax (e.g., 270 nm) with extinction coefficient corrections for aggregated vs. monomeric states.
  • HPLC validation : Use reversed-phase C18 columns (acetonitrile/water mobile phase) to correlate retention times with solubility trends .

Methodological Tables

Table 1: Key Reaction Conditions for Nitrile Incorporation

ReagentSolventTemp (°C)Yield (%)Reference
TMSCNDCM0→5082
KCN/18-crown-6THFReflux68

Table 2: Biological Activity Prediction Workflow

StepTool/ParameterOutcome Metric
DockingAutoDock VinaBinding affinity (ΔG)
MD SimulationAMBER/50 ns trajectoryRMSD stability
DFT OptimizationGaussian 09/B3LYPHOMO-LUMO gap (eV)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.